(1R,3S)-3-Aminocyclohexanol

Beschreibung

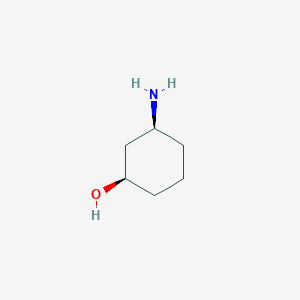

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3S)-3-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQIPYGXPZUDDP-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480732 | |

| Record name | (1R,3S)-3-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110772-22-9 | |

| Record name | 3-Aminocyclohexanol, (1R,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110772229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,3S)-3-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOCYCLOHEXANOL, (1R,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QYD5GX32S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Conditions and Catalysts

Stereochemical Outcomes

-

Enantiomeric Excess (ee) : 88–95% ee for this compound when using (S)-BINAP-Ru catalysts.

-

Byproducts : Over-reduction to cyclohexylamine derivatives occurs if reaction times exceed optimal ranges.

Enzymatic Kinetic Resolution

Enzymatic methods resolve racemic mixtures of 3-aminocyclohexanol through selective acylations or hydrolyses. Novozym 435 and Lipase PS Amano SD are frequently utilized for their high enantioselectivity.

Protocol for Lipase-Catalyzed Resolution

Performance Metrics

Diastereomeric Salt Formation

Chiral resolution via diastereomeric salts is a scalable alternative for industrial production. (R)-Mandelic acid is the resolving agent of choice due to its cost-effectiveness and high selectivity.

Stepwise Procedure

-

Salt Formation : Racemic 3-aminocyclohexanol is reacted with (R)-mandelic acid in ethanol at reflux.

-

Crystallization : The (1R,3S)-mandelate salt precipitates preferentially, while the undesired enantiomers remain in solution.

-

Liberation : The free amine is recovered via ion-exchange chromatography or basification.

Key Data

Chemoenzymatic Synthesis Approaches

Multi-step routes combining chemical and enzymatic steps enhance stereochemical precision. A representative pathway involves:

Optimization Insights

-

Cofactor Regeneration : Glucose dehydrogenase (GDH) systems improve cost-efficiency by recycling NADPH.

-

Reaction Scale : Pilot-scale trials achieved 85% yield and 97% ee.

Comparative Analysis of Preparation Methods

The table below evaluates critical parameters across synthetic strategies:

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 90 | 95 | High | Moderate |

| Enzymatic Resolution | 40 | >99 | Medium | High |

| Diastereomeric Salt Formation | 70 | 99 | High | Low |

| Chemoenzymatic Synthesis | 85 | 97 | Medium | Moderate |

Key Observations :

Analyse Chemischer Reaktionen

Types of Reactions: (1R,3S)-3-Aminocyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Formation of 3-aminocyclohexanone or 3-aminocyclohexanal.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

(1R,3S)-3-Aminocyclohexanol has numerous applications across various scientific disciplines:

Organic Synthesis

- Chiral Building Block : It serves as an essential chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are vital in pharmaceuticals.

Biological Studies

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor. For example, it has been studied for its potential to inhibit bacterial protein synthesis by targeting the 30S ribosomal subunit, similar to other aminocyclitol antibiotics.

- Ligand Properties : It has been explored as a ligand in biochemical assays, enhancing its utility in drug design and development.

Medicinal Chemistry

- Therapeutic Applications : this compound is being investigated for its potential therapeutic effects. It acts as a precursor in synthesizing β-carboline alkaloids, which exhibit various biological activities including sedative and antitumor properties .

Industrial Applications

- Production of Fine Chemicals : The compound is utilized in the production of fine chemicals and serves as an intermediate in pharmaceutical synthesis processes .

Case Study 1: Synthesis of Antitumor Agents

A study focused on synthesizing novel antitumor agents using this compound as a precursor. The synthesized β-carboline derivatives were evaluated for cytotoxicity against human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range, demonstrating potent antitumor activity .

Case Study 2: Enzyme Kinetic Resolution

Another investigation explored the kinetic resolution of racemic 3-aminocyclohexanols using this compound as a chiral auxiliary. The study achieved high enantiomeric excess (>99% ee) in producing enantiomerically pure compounds, showcasing the utility of this amino alcohol in asymmetric synthesis .

Chemical Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes | 3-Aminocyclohexanone |

| Reduction | Amino group can be reduced to form primary amines | Cyclohexylamine derivatives |

| Substitution | Amino and hydroxyl groups can participate in nucleophilic substitution | N-alkyl or N-acyl derivatives |

Wirkmechanismus

The mechanism of action of (1R,3S)-3-Aminocyclohexanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target. The amino and hydroxyl groups play crucial roles in binding to active sites, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

The stereochemistry and positional arrangement of functional groups in aminocyclohexanol derivatives critically affect their properties. Key comparisons include:

Table 1: Stereochemical and Positional Isomers

Key Observations :

- Steric Effects : The (1R,3S) configuration may confer distinct solubility or reactivity compared to its (1S,3S) and (1R,3R) isomers due to spatial arrangement .

- Positional Isomerism: Moving the amino group to the 2- or 4-position (e.g., cis-2-aminocyclohexanol HCl) alters melting points and commercial availability. For instance, cis-2-aminocyclohexanol HCl is priced 7.5× higher than its trans isomer .

Ring Size Variants: Cyclohexanol vs. Cyclopentanol

Replacing the six-membered cyclohexanol ring with a five-membered cyclopentanol ring modifies steric and electronic properties:

Table 2: Cyclopentanol Derivatives

Key Observations :

- Ring Size Impact: Cyclopentanol derivatives (e.g., 1279032-31-3) exhibit reduced molecular weight and altered pharmacokinetics compared to cyclohexanol analogs, making them suitable for specific therapeutic applications .

Functional Group Modifications

Substituting the hydroxyl or amino group with other moieties drastically changes chemical behavior:

Table 3: Functional Group Variants

Key Observations :

- Esterification: Derivatives like trans-4-amino-1-(m-cresolglycolyl)cyclohexane demonstrate expanded pharmacological roles, such as expectorant activity .

Biologische Aktivität

(1R,3S)-3-Aminocyclohexanol is a chiral amino alcohol that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique stereochemistry imparts distinct biological activities and makes it a valuable precursor in the synthesis of biologically active compounds. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with an amino group (-NH2) and a hydroxyl group (-OH) at the 3rd position. The stereochemistry is denoted as "1R,3S," indicating the specific spatial arrangement of these functional groups. This configuration is crucial for its biological interactions.

- Molecular Formula : C6H13NO

- Molecular Weight : 115.18 g/mol

- CAS Number : 1110772-22-9

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential role as an enzyme inhibitor. It can interact with various enzymes through hydrogen bonding due to its hydroxyl and amino groups, affecting their activity.

- Ligand Binding : this compound acts as a ligand in biochemical assays, binding to specific receptors or proteins and modulating their function.

- Chirality-Induced Effects : Its chirality allows it to participate in asymmetric synthesis, making it useful for producing enantiomerically pure compounds that exhibit distinct biological properties compared to their racemic mixtures.

Biological Activities

The compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that derivatives synthesized from this compound possess antitumor properties. For instance, β-carboline derivatives derived from this compound have demonstrated significant cytotoxicity against various cancer cell lines.

- Sedative and Anticonvulsant Effects : Research indicates that certain derivatives may exhibit sedative and anticonvulsant activities, making them potential candidates for treating neurological disorders.

- Antimicrobial Properties : Related compounds have been shown to exert antimicrobial effects by targeting bacterial ribosomal subunits, which may also apply to this compound in specific contexts.

Case Study 1: Synthesis of Antitumor Agents

A study explored the synthesis of novel antitumor agents using this compound as a precursor. The synthesized β-carboline derivatives were evaluated for cytotoxicity against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antitumor activity.

Case Study 2: Enzyme Kinetic Resolution

Another investigation focused on the kinetic resolution of racemic 3-aminocyclohexanols using this compound as a chiral auxiliary. The study achieved high enantiomeric excess (>99% ee) in the production of enantiomerically pure compounds, showcasing the utility of this amino alcohol in asymmetric synthesis .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Biological Activity | Applications |

|---|---|---|---|

| This compound | Amino Alcohol | Antitumor, Sedative | Drug Development |

| Spectinomycin | Aminocyclitol Antibiotic | Antibacterial | Antibiotic Therapy |

| Trans-2-Aminocyclohexanol | Amino Alcohol | Analgesic | Pain Management |

Q & A

Q. Table 1. Key Spectroscopic Data for this compound Derivatives

| Parameter | Value/Description | Reference |

|---|---|---|

| NMR (DO) | δ 3.19–3.26 (m, 1H, axial proton) | |

| NMR | 49.91 (amine), 45.02 (hydroxyl) | |

| HRMS (m/z) | Calculated: 142.0863; Found: 142.0859 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.